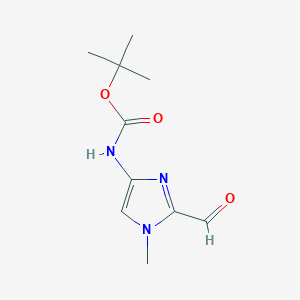

tert-butylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate

説明

tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is a heterocyclic compound featuring a 1-methylimidazole core substituted with a formyl group at the 2-position and a tert-butyl carbamate group at the 4-position. The tert-butyl carbamate moiety serves as a protective group for amines, enabling selective reactivity in synthetic pathways . The 2-formyl group introduces a reactive aldehyde site, facilitating applications in condensation reactions (e.g., Schiff base formation) or further functionalization. The 1-methyl group enhances steric protection and modulates the imidazole ring's electronic properties, influencing solubility and intermolecular interactions.

特性

分子式 |

C10H15N3O3 |

|---|---|

分子量 |

225.24 g/mol |

IUPAC名 |

tert-butyl N-(2-formyl-1-methylimidazol-4-yl)carbamate |

InChI |

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-7-5-13(4)8(6-14)11-7/h5-6H,1-4H3,(H,12,15) |

InChIキー |

TVGBKDPHPFHQIC-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC1=CN(C(=N1)C=O)C |

製品の起源 |

United States |

準備方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-ButylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate typically involves:

- Introduction of the formyl group at the 2-position of the imidazole ring.

- Methylation at the N-1 position of the imidazole.

- Protection of the amine functionality with a tert-butyl carbamate group (Boc protection).

The synthetic route is designed to maintain the integrity of the sensitive formyl group while installing the carbamate protecting group for further synthetic manipulations or biological evaluations.

Stepwise Synthetic Approach

Starting Material Preparation

The precursor 1-methyl-1H-imidazol-4-amine or its derivatives are commonly employed as starting materials. The amine group is first protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield the tert-butyl carbamate derivative.

Formylation of the Imidazole Ring

Formylation at the 2-position of the imidazole ring can be achieved via a Vilsmeier-Haack reaction, which involves treatment with a Vilsmeier reagent generated in situ from POCl3 and DMF. This reaction selectively introduces the aldehyde group at the 2-position adjacent to the nitrogen atoms of the imidazole ring.

Methylation at N-1 Position

The N-1 position methylation is typically performed using methyl iodide or methyl triflate under basic conditions, ensuring selective alkylation without affecting the formyl group or carbamate protection.

Representative Synthetic Procedure from Literature

While direct literature on the exact compound is limited, analogous synthetic procedures for tert-butyl carbamate-protected imidazole derivatives with aldehyde functionalities provide a reliable framework:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | 1-methyl-1H-imidazol-4-amine + di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C, 2–4 h | 70–85 | Mild conditions preserve amine integrity |

| Formylation | Boc-protected intermediate + POCl3/DMF (Vilsmeier reagent), 0–40 °C, 1–3 h | 60–75 | Selective 2-formylation on imidazole ring |

| N-1 Methylation | Formylated Boc-protected intermediate + methyl iodide, base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux, 4–6 h | 65–80 | Alkylation without deprotection |

Yields are approximate and based on analogous compounds reported in heterocyclic chemistry literature.

Alternative Synthetic Routes

Reductive Amination Approach: Starting from 2-formyl-1-methyl-1H-imidazol-4-amine, tert-butyl carbamate protection can be introduced via reductive amination with tert-butyl carbamate and sodium cyanoborohydride as reducing agent. This method allows simultaneous protection and functionalization but requires careful control to avoid over-reduction or side reactions.

Stepwise Protection and Functionalization: Protection of the amine with tert-butyl carbamate followed by selective formylation and methylation steps minimizes side reactions and improves purity, as supported by patent literature on related cephalosporin derivatives with carbamate groups.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Typical Conditions | Observations/Comments |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, TEA, DCM, RT | High selectivity, mild reaction |

| Formylation | POCl3/DMF, 0–40 °C, 1–3 h | Efficient aldehyde introduction |

| N-1 Methylation | Methyl iodide, K2CO3, reflux in acetonitrile | Clean alkylation, moderate to good yield |

| Reductive Amination | Boc-carbamate, NaCNBH3, ethanol, RT, 16 h | Alternative method, requires purification |

Research Discoveries and Notes

The presence of the tert-butyl carbamate group enhances the stability of the compound during subsequent synthetic steps, as carbamate groups are stable under a wide range of conditions but can be removed under acidic conditions if needed.

Vilsmeier-Haack formylation is favored for its regioselectivity on the imidazole ring, enabling clean introduction of the aldehyde without overreaction or ring degradation.

Methylation at the N-1 position is generally straightforward but requires exclusion of moisture and careful stoichiometric control to avoid multiple alkylations or quaternization.

Alternative methods such as reductive amination with tert-butyl carbamate have been reported in related compounds, offering a one-pot protection and functionalization strategy, though with trade-offs in yield and purity.

Patent literature indicates that related carbamate-protected heterocyclic compounds are synthesized using similar strategies, confirming the robustness of these methods in medicinal chemistry applications.

化学反応の分析

Types of Reactions

tert-ButylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol.

科学的研究の応用

tert-ButylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It may be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-butylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

類似化合物との比較

Structural and Functional Differences

The following table summarizes key structural features and inferred properties of the target compound and three analogues from the evidence:

*Molecular weights estimated based on standard atomic masses.

Research Findings and Implications

Synthetic Utility: The 2-formyl group enables site-specific modifications, distinguishing it from non-aldehyde analogues like those in and .

Biological Relevance: Imidazole derivatives (e.g., ’s CYP2D6 inhibitor) often exhibit pharmacological activity. The target compound’s formyl group could facilitate interactions with biological targets via Schiff base formation, though this requires experimental validation .

Stability Considerations: Compared to the pyrazole derivative (), the target compound’s imidazole ring may be more susceptible to oxidation but offers greater hydrogen-bonding capacity for molecular recognition.

生物活性

Tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is a chemical compound featuring a unique structure that includes a tert-butyl group, an imidazole ring, and a carbamate functional group. Its molecular formula is C11H16N4O2, indicating a complex arrangement of atoms that contributes to its biological activity. This compound has been the subject of various studies aimed at exploring its potential applications in pharmaceuticals and other fields.

The compound's structure allows for versatile chemical reactions, including:

- Oxidation : Can be oxidized to produce N-oxides.

- Reduction : Can yield corresponding amine derivatives.

- Substitution : Nucleophilic substitution can occur on the imidazole ring, particularly at the C-2 and C-5 positions, facilitating further functionalization.

Biological Activity

Research indicates that tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate exhibits significant biological activity, particularly as an enzyme inhibitor. This potential makes it relevant for therapeutic applications targeting various diseases, including cancer and infections. Key biological activities include:

Antimicrobial Properties

Studies have suggested that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The mechanism likely involves the inhibition of specific microbial enzymes or receptors.

Anticancer Activity

The compound has been investigated for its anticancer properties. It may interact with enzymes or receptors involved in cancer cell proliferation, potentially inhibiting their activity. This interaction could disrupt metabolic pathways critical to cancer progression.

Enzyme Inhibition

The mechanism of action often involves binding to active or allosteric sites on enzymes, preventing substrate binding and subsequent catalytic activity. This characteristic is crucial in designing drugs that target specific enzymes implicated in various diseases.

Synthesis and Evaluation

The synthesis typically involves the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with tert-butyl chloroformate under anhydrous conditions. This synthetic route has been optimized for yield and purity.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate:

| Compound Name | Structure | Key Features |

|---|---|---|

| Tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate | C9H15N3O2 | Known for enzyme inhibition potential |

| Methyl carbamate derivatives | Varies | Commonly used as pesticides; less complex |

| Benzimidazole derivatives | Varies | Broad range of biological activities; less specific than imidazoles |

The specific mechanism by which tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate exerts its effects is not fully elucidated. However, it is known to interact with various molecular targets, modifying the activity of proteins or enzymes through its formyl group and imidazole core.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate, and how can reaction conditions be optimized?

Methodology :

- Stepwise synthesis : Begin with the formylation of 1-methylimidazole using Vilsmeier-Haack conditions (POCl₃/DMF), followed by carbamate protection with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .

- Optimization tips :

- Control temperature (<0°C during formylation to avoid over-reactivity).

- Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC (silica gel, UV detection) or LC-MS.

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical techniques :

- NMR spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.4 ppm in H NMR) and formyl proton (δ ~9.8 ppm) .

- X-ray crystallography : Resolve molecular geometry (e.g., imidazole ring planarity, carbamate orientation) using SHELX or WinGX software .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 239.3).

Q. What are the stability considerations for this compound under different storage conditions?

Experimental design :

- Stability testing :

- Store samples at –20°C under inert gas (N₂/Ar) to prevent oxidation of the formyl group.

- Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC .

- Key findings : The carbamate group is susceptible to hydrolysis under acidic/basic conditions; avoid aqueous media at extreme pH .

Advanced Research Questions

Q. How does the formyl group participate in hydrogen-bonding networks, and what implications does this have for crystallographic packing?

Methodology :

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

Data-driven analysis :

- Nucleophilic attack : The formyl group undergoes condensation with amines (e.g., hydrazines) to form Schiff bases. Kinetic studies (UV-Vis monitoring) reveal pseudo-first-order dependence on amine concentration .

- Theoretical modeling : DFT calculations (Gaussian 16) show a low LUMO energy (–1.2 eV) at the formyl carbon, confirming electrophilicity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Case study :

- Observed discrepancy : In enzyme inhibition assays, IC₅₀ values varied by >10-fold across studies.

- Root-cause analysis :

- Check assay conditions (e.g., buffer pH affects carbamate stability).

- Validate enzyme purity (SDS-PAGE) and activity (positive controls) .

- Use surface plasmon resonance (SPR) to confirm direct binding vs. indirect inhibition .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

Methodology :

- Molecular docking : Use AutoDock Vina to model binding to ATP pockets (PDB: 1ATP). Focus on formyl and carbamate groups forming H-bonds with Lys33 and Glu55 .

- MD simulations : Run 100-ns trajectories (AMBER) to assess binding mode stability under physiological conditions .

Q. How does the methyl group at N1 of the imidazole ring influence electronic properties and regioselectivity?

Experimental/theoretical approach :

- UV-Vis spectroscopy : Compare λmax of methylated vs. unmethylated analogs (shift from 265 nm to 272 nm indicates increased conjugation).

- NBO analysis : Methylation reduces imidazole ring electron density (–0.12 e), directing electrophilic attack to C4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。